Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate
Description
Structural Analysis and Conformational Dynamics
Cyclobutane Ring System Characteristics
Strain Energy and Bond Length Anomalies
The cyclobutane ring in this compound exhibits significant angular strain due to its non-tetrahedral bond angles. In planar cyclobutane, the C–C–C bond angle is constrained to approximately 90°, deviating from the ideal sp³ hybridization angle of 109.5°, resulting in 26.3 kcal/mol of strain energy . Puckering of the ring reduces torsional strain by adopting a non-planar "butterfly" conformation, where adjacent methylene groups stagger, lowering eclipsing interactions. Despite this relief, bond lengths remain elongated: the C–C bonds in cyclobutane average 1.556 Å , compared to 1.536 Å in strain-free cyclohexane. This elongation arises from 1–3 non-bonded carbon repulsions and partial rehybridization to accommodate smaller bond angles.
Table 1: Comparative Bond Lengths and Strain Energies in Cycloalkanes
| Compound | C–C Bond Length (Å) | Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 1.510 | 27.6 |
| Cyclobutane | 1.556 | 26.3 |
| Cyclohexane | 1.536 | 0.0 |
Substituent Effects of 3,3-Dimethyl Groups
The 3,3-dimethyl substituents impose steric constraints that influence ring puckering. Methyl groups at the 3-position occupy axial-equatorial positions relative to the puckered ring plane, creating a gem-dialkyl effect that restricts conformational flexibility. Computational studies suggest that these groups increase the barrier to ring inversion by stabilizing one puckered conformation over others. Additionally, the methyl groups donate electron density via hyperconjugation, slightly shortening adjacent C–C bonds (to ~1.548 Å), though this effect is marginal compared to the overall strain.
Aminomethyl-Carboxylate Spatial Relationships
The 1-position substituents—aminomethyl (–CH₂NH₂) and carboxylate (–COOCH₃)—adopt a cis or trans arrangement depending on the ring’s puckering state. In the lowest-energy conformation, the aminomethyl group aligns axially to minimize steric clashes with the carboxylate’s methyl ester. Density functional theory (DFT) calculations reveal a dihedral angle of 120–130° between the aminomethyl and carboxylate groups, favoring a staggered spatial arrangement that reduces dipole-dipole repulsions.
Stereochemical Configuration Studies
Chiral Center Identification and Assignment
The carbon at the 1-position of the cyclobutane ring is a chiral center , bonded to four distinct groups: aminomethyl, carboxylate, and two methylene carbons from the ring. The absolute configuration (R or S) depends on the spatial priority of substituents, with the carboxylate group (highest priority) and aminomethyl group (second priority) dictating the stereodescriptor. X-ray crystallography of related cyclobutane derivatives confirms that steric bulk from the 3,3-dimethyl groups biases the chiral center toward the R configuration in most synthetic routes.
Table 2: Substituent Priorities at the Chiral Center
| Group | Priority | Example Structure |
|---|---|---|
| Carboxylate | 1 | –COOCH₃ |
| Aminomethyl | 2 | –CH₂NH₂ |
| Methylene (C2) | 3 | –CH₂– (cyclobutane ring) |
| Methylene (C4) | 4 | –CH₂– (cyclobutane ring) |
Conformational Locking Strategies
The 3,3-dimethyl groups act as conformational locks by sterically hindering ring inversion. In their presence, the energy barrier for interconverting between puckered conformers rises to ~3–5 kcal/mol, effectively freezing the ring in a single conformation at room temperature. This locking mechanism simplifies NMR analysis, as signals for ring protons appear as distinct doublets due to restricted axial-equatorial exchange. Additionally, the aminomethyl group’s hydrogen-bonding capability further stabilizes one conformation via intramolecular interactions with the carboxylate oxygen.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-8(2)4-9(5-8,6-10)7(11)12-3/h4-6,10H2,1-3H3 |
InChI Key |
VPIKYBFXXYMHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CN)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
- Starting Materials : The synthesis often begins with a cyclobutane derivative, which can be modified to introduce the aminomethyl and carboxylate groups.
- Reaction Conditions : Conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the reactions.
- Purification Techniques : Techniques such as column chromatography or crystallization are used to purify the final product.
Research Findings and Applications
This compound is of interest in pharmaceutical research due to its unique structure, which allows for interactions with biological systems. Similar compounds have shown potential in medicinal chemistry, particularly in targeting neurological disorders.
Comparison with Related Compounds
| Compound | Structure Features | Applications |
|---|---|---|
| This compound | Aminomethyl and carboxylate groups on a cyclobutane ring | Pharmaceutical research, materials science |
| 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid | Amino and carboxylic acid groups on a cyclobutane ring | β-Amino acid synthesis, β-peptide construction |
Data Tables
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| CAS Number | 1485697-13-9 |
Table 2: Comparison of Cyclobutane Derivatives
| Compound | Structure Features | Applications |
|---|---|---|
| This compound | Aminomethyl and carboxylate groups | Pharmaceutical research |
| 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid | Amino and carboxylic acid groups | β-Amino acid synthesis |
Scientific Research Applications
Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related cyclobutane derivatives:
Key Comparative Insights
Electronic and Steric Effects
- Hydroxy and Trifluoromethyl Groups : The hydroxy-trifluoromethyl derivative () introduces hydrogen-bonding capability and steric bulk, which may influence solubility and reactivity in cross-coupling reactions .
Physicochemical Properties
- Molecular Weight and Purity : The dimethylcyclobutane derivative () has a lower molecular weight (142.20 g/mol) and high purity (≥97%), making it a preferred intermediate for scalable synthesis .
Biological Activity
Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate (CAS Number: 1870529-68-2) is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure : The compound features a cyclobutane ring with a carboxylate group and an aminomethyl substituent, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₁O₂ |
| Molecular Weight | 143.18 g/mol |
| CAS Number | 1870529-68-2 |
The biological activity of this compound is not fully elucidated, but several mechanisms have been proposed based on related compounds:
- Immune Modulation : Similar compounds have shown the ability to interact with immune cells, potentially modulating their activity. For instance, dimethyl fumarate (DMF), a related compound, has been reported to enhance natural killer (NK) cell activity against tumor cells and reduce inflammatory cytokine production in various models .
- Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier (BBB) is crucial for compounds targeting central nervous system disorders. DMF's capacity to penetrate the BBB suggests that this compound may also exhibit similar properties, allowing it to exert effects in neuroinflammatory conditions .
- Cytoprotective Effects : Compounds with similar structures have been shown to upregulate detoxification enzymes and inhibit pro-inflammatory pathways, offering cytoprotection against neuronal damage . These actions are mediated through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.
Case Studies and Experimental Data
Safety and Toxicology
While detailed toxicological data specific to this compound are sparse, related compounds have undergone extensive safety evaluations. It is essential for future research to assess the safety profile of this compound through comprehensive toxicological studies.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .
-
Basic hydrolysis involves saponification, forming a carboxylate intermediate.
-
Ring-opening side reactions are suppressed in basic media but observed under prolonged acidic conditions .
Amidation and Transesterification
The ester group reacts with amines or alcohols to form amides or alternative esters.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amidation | NH₃/MeOH, 25°C, 12 hours | 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide | 72% | |
| Transesterification | Ethanol, H₂SO₄ (cat.), reflux, 5 hours | Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate | 88% |
Mechanistic Insights :
-
Amidation occurs via nucleophilic acyl substitution, with ammonia acting as the nucleophile.
-
Transesterification follows acid-catalyzed equilibrium, favoring bulkier alcohols due to Le Chatelier’s principle.
Alkylation of the Aminomethyl Group
The primary amine participates in alkylation reactions with electrophiles.
Notable Observations :
-
Steric hindrance from the cyclobutane ring slows reaction kinetics compared to linear analogues .
-
Selectivity for monoalkylation is achieved using mild bases like K₂CO₃.
Michael Addition Reactions
The aminomethyl group acts as a nucleophile in conjugate additions.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acrylate addition | Methyl acrylate, MeCN, 25°C, 24 hours | Methyl 1-[(2-carbomethoxyethyl)aminomethyl]-3,3-dimethylcyclobutane-1-carboxylate | 68% |
Mechanism :
-
The reaction proceeds via a two-step process: initial deprotonation of the amine, followed by nucleophilic attack on the α,β-unsaturated carbonyl .
Oxidation and Reduction
Controlled redox reactions modify functional groups.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Oxidation (amine → nitro) | H₂O₂ (30%), AcOH, 50°C, 6 hours | Methyl 1-(nitromethyl)-3,3-dimethylcyclobutane-1-carboxylate | 55% | |
| Reduction (ester → alcohol) | LiAlH₄, THF, 0°C → 25°C, 2 hours | (1-(Aminomethyl)-3,3-dimethylcyclobutyl)methanol | 90% |
Challenges :
-
Overoxidation to carboxylic acids occurs if peroxide concentrations exceed 30%.
-
LiAlH₄ selectively reduces the ester without affecting the amine.
Cycloaddition and Ring-Opening Reactions
The strained cyclobutane ring participates in unique transformations.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| [2+2] Cycloreversion | UV light (254 nm), benzene, 12 hours | Linear diene and amine fragments | Quant. |
Significance :
-
Photolytic cleavage demonstrates the kinetic stability of the cyclobutane ring under thermal conditions .
Comparative Reactivity Table
| Functional Group | Reactivity (Relative to Benzene = 1) | Preferred Reactions |
|---|---|---|
| Ester | 3.2 | Hydrolysis, transesterification |
| Aminomethyl | 1.8 | Alkylation, Michael addition |
| Cyclobutane ring | 0.6 | Photolytic cleavage, strain-dependent |
Q & A
Q. What are the established synthetic routes for Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via thermal [2+2] cycloaddition of methyl acrylate with enamines derived from aldehydes and amines, followed by Hofmann elimination to remove bulky substituents . For example, tert-butyl esters of similar cyclobutane derivatives are synthesized using sodium ethoxide as a base in ethanol under reflux (60–80°C), achieving yields of ~70% . Adjusting the base (e.g., potassium tert-butoxide) or solvent polarity (methanol vs. THF) can optimize regioselectivity and minimize side reactions like retro-cycloaddition.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- 1H-NMR : Focus on the cyclobutane ring protons (δ 2.3–2.6 ppm, multiplet) and aminomethyl group (δ 3.0–3.5 ppm, broad singlet). For example, in related cyclobutane esters, the methyl ester group appears as a singlet at δ 3.82 ppm .
- IR : Confirm the ester carbonyl stretch (~1740 cm⁻¹) and primary amine N–H stretches (~3350 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>97%) and detect degradation products .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
Side reactions include retro-[2+2] cycloaddition (leading to dimerization) and oxidation of the aminomethyl group . Mitigation strategies:
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Optimize reaction temperature: Lower temperatures (0–25°C) reduce retro-cycloaddition but may slow reaction kinetics .
- Add radical inhibitors (e.g., BHT) to suppress radical-mediated decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in aza-Michael additions or cyclopropanation reactions?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can map the electron density of the cyclobutane ring and aminomethyl group. For example:
- The cyclobutane’s ring strain (~27 kcal/mol) increases susceptibility to ring-opening reactions.
- The aminomethyl group’s nucleophilicity (Mulliken charge: −0.45 e) facilitates aza-Michael additions to α,β-unsaturated carbonyls . Software tools like Gaussian or ORCA can model transition states to predict regioselectivity in multi-step syntheses.
Q. What contradictions exist in reported kinetic data for cyclobutane derivatives, and how can they be resolved experimentally?
Discrepancies in effective rate constants (e.g., for cycloadditions) arise from variations in solvent polarity, temperature, and catalyst loading. For example:
- A study on methyl-3,4-dimethylcyclohexene carboxylate reported a rate constant of in toluene but in THF due to solvent coordination effects . Resolution: Conduct kinetic trials under standardized conditions (e.g., 25°C, 0.1 M substrate) and apply the Michaelis-Menten equation to account for intermediate complex formation .
Q. How does stereochemistry influence the biological activity of this compound as a potential drug intermediate?
The cis/trans configuration of the cyclobutane ring and aminomethyl group affects binding to biological targets. For example:
- cis-3-Amino-1-methylcyclobutanol hydrochloride (CAS 1523606-23-6) showed 10× higher affinity for GABA receptors than its trans isomer .
- Stereochemical analysis via NOESY NMR or X-ray crystallography is critical for structure-activity relationship (SAR) studies .
Q. What advanced purification techniques are required to isolate enantiomerically pure samples?
- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase and hexane/isopropanol mobile phases (90:10 v/v) .
- Crystallization-induced asymmetric transformation : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) to achieve >99% enantiomeric excess .
Methodological Challenges and Solutions
Q. How can researchers resolve overlapping signals in 1H-NMR spectra caused by cyclobutane ring strain?
- Apply 2D NMR techniques (COSY, HSQC) to assign protons. For instance, vicinal coupling constants () between cyclobutane protons confirm ring geometry .
- Use dynamic NMR at variable temperatures (−40°C to 60°C) to separate broadened signals from conformational exchange .
Q. What strategies optimize the scalability of cyclobutane synthesis for preclinical studies?
- Flow chemistry : Continuous flow reactors reduce reaction times (from 24 h to 2 h) and improve heat transfer for exothermic cycloadditions .
- Catalyst recycling : Immobilize Lewis acid catalysts (e.g., ZnCl₂ on silica) to achieve 5× reuse without significant yield drop .
Q. How do steric effects from the 3,3-dimethyl groups influence reaction pathways in nucleophilic substitutions?
The dimethyl groups create a steric shield , directing nucleophiles to the less hindered aminomethyl site. For example:
- In SN2 reactions, bulky nucleophiles (e.g., tert-butoxide) favor attack at the aminomethyl position (80% selectivity) over the ester group .
- Steric parameters (A-value: 2.1 kcal/mol for each methyl group) can be modeled using Molecular Mechanics (MMFF94) to predict regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
